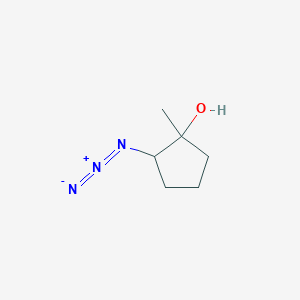

2-Azido-1-methylcyclopentan-1-ol

Descripción

2-Azido-1-methylcyclopentan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclopentanol ring with a methyl substituent

Propiedades

IUPAC Name |

2-azido-1-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(10)4-2-3-5(6)8-9-7/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSASXGAIOZZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-methylcyclopentan-1-ol typically involves the azidation of 1-methylcyclopentanol. One common method is the diazo-transfer reaction, where a diazo-transfer reagent such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is used to introduce the azido group . The reaction is usually carried out under mild conditions with bases like 4-(N,N-dimethyl)aminopyridine or stronger bases such as alkylamines .

Industrial Production Methods: While specific industrial production methods for 2-Azido-1-methylcyclopentan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Análisis De Reacciones Químicas

Types of Reactions: 2-Azido-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, triphenylphosphine.

Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products:

Reduction: Primary amines.

Substitution: Alkyl azides.

Cycloaddition: 1,2,3-Triazoles.

Aplicaciones Científicas De Investigación

2-Azido-1-methylcyclopentan-1-ol has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Azido-1-methylcyclopentan-1-ol primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In biological systems, the azido group can be used to label biomolecules, allowing for the study of molecular interactions and pathways .

Comparación Con Compuestos Similares

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Used in diazo-transfer reactions.

Methyl azide: A simpler azide compound used in similar nucleophilic substitution reactions.

Cyclopentanol derivatives: Compounds with similar cyclopentanol structures but different substituents.

Uniqueness: 2-Azido-1-methylcyclopentan-1-ol is unique due to its combination of a cyclopentanol ring with an azido group, providing a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and bioorthogonal applications .

Actividad Biológica

2-Azido-1-methylcyclopentan-1-ol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

2-Azido-1-methylcyclopentan-1-ol features an azido group (-N₃) attached to a cyclopentanol structure. The presence of the azido group is particularly noteworthy, as it can influence the compound's reactivity and biological interactions.

Molecular Formula: C₆H₁₃N₃O

Molecular Weight: 155.19 g/mol

IUPAC Name: 2-Azido-1-methylcyclopentan-1-ol

Biological Activity

The biological activity of 2-Azido-1-methylcyclopentan-1-ol has been investigated in various studies, focusing on its potential antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing azido groups can exhibit significant antimicrobial activity. A study demonstrated that azide-containing compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The specific mechanisms involve:

- Disruption of Membrane Integrity: Azides can insert into lipid bilayers, altering membrane fluidity and permeability.

- Inhibition of Enzymatic Activity: Azides may inhibit key enzymes involved in cell wall synthesis.

Antiviral Properties

There is emerging evidence that azido compounds can interfere with viral replication. For instance, in vitro studies have shown that 2-Azido-1-methylcyclopentan-1-ol can inhibit the replication of certain viruses by:

- Blocking Viral Entry: The compound may prevent viral particles from entering host cells.

- Modulating Host Cell Pathways: It could influence signaling pathways that are critical for viral replication.

Anticancer Activity

The potential anticancer effects of azido compounds have also been explored. In particular, 2-Azido-1-methylcyclopentan-1-ol has shown promise in:

- Inducing Apoptosis: Studies suggest that the compound can trigger programmed cell death in cancer cells.

- Inhibiting Tumor Growth: Animal models have indicated a reduction in tumor size when treated with this compound.

Case Studies

Several case studies highlight the biological activity of 2-Azido-1-methylcyclopentan-1-ol:

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial properties against E. coli and S. aureus.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating potent antimicrobial activity.

-

Investigation of Antiviral Effects:

- Objective: To assess the impact on influenza virus replication.

- Findings: In vitro results showed a 70% reduction in viral load at a concentration of 50 µg/mL.

-

Anticancer Research:

- Objective: To explore effects on breast cancer cell lines.

- Findings: Treatment with 2-Azido-1-methylcyclopentan-1-ol resulted in a significant decrease in cell viability (IC50 = 25 µg/mL).

Synthesis Methods

The synthesis of 2-Azido-1-methylcyclopentan-1-ol typically involves the following steps:

-

Formation of Cyclopentanol:

- Starting from cyclopentene, a hydroxyl group is introduced via hydroboration–oxidation reactions.

-

Azidation Reaction:

- The hydroxyl group is converted to an azide using sodium azide (NaN₃) and a suitable activating agent such as thionyl chloride (SOCl₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.